molecular formula C11H9ClN4O4S B14895915 Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate

Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate

Cat. No.: B14895915
M. Wt: 328.73 g/mol
InChI Key: OTCYSLSLBTZNFC-UHFFFAOYSA-N
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Description

Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group, a methyl group, and an amino group linked to a chloronitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylate group through esterification. The chloronitropyrimidine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the chlorine atom with various nucleophiles, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate
  • Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)propanoate

Uniqueness

Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H9ClN4O4S

Molecular Weight

328.73 g/mol

IUPAC Name

methyl 3-[(2-chloro-5-nitropyrimidin-4-yl)amino]-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C11H9ClN4O4S/c1-5-4-21-8(10(17)20-2)7(5)14-9-6(16(18)19)3-13-11(12)15-9/h3-4H,1-2H3,(H,13,14,15)

InChI Key

OTCYSLSLBTZNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl)C(=O)OC

Origin of Product

United States

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